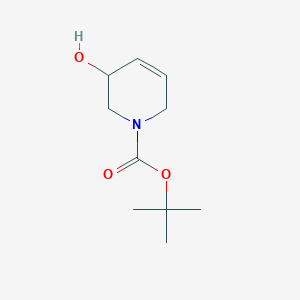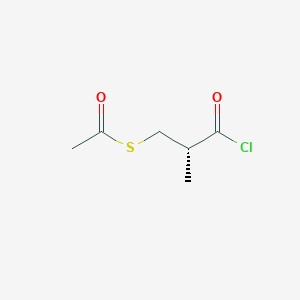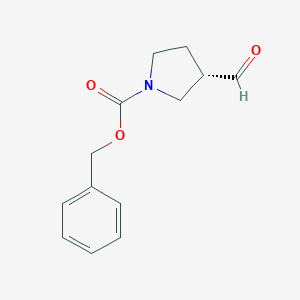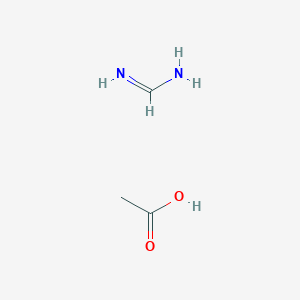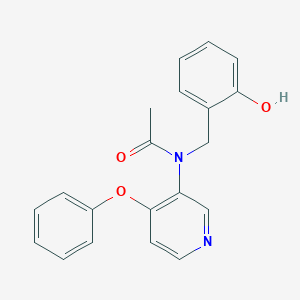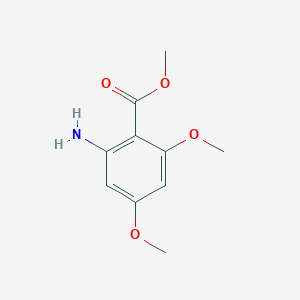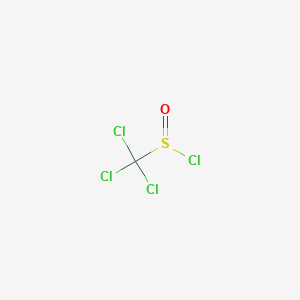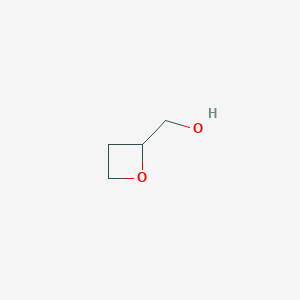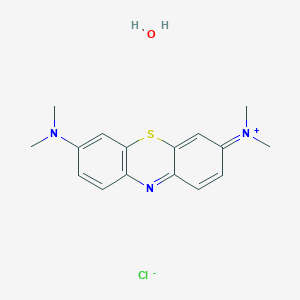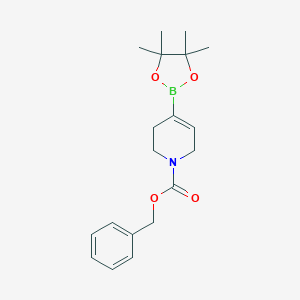
4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-5,6-dihidropiridina-1(2H)-carboxilato de bencilo
Descripción general
Descripción
El éster de pinacol del ácido 4-borónico N-Cbz-1,2,3,6-tetrahidropiridina es un compuesto químico con la fórmula molecular C19H26BNO4 y un peso molecular de 343.23 g/mol . Es un derivado de ácido borónico que presenta un anillo de tetrahidropiridina, un grupo éster de pinacol y un grupo protector carbobenciloxi (Cbz). Este compuesto se utiliza principalmente en la síntesis orgánica y la química medicinal como bloque de construcción para moléculas más complejas .
Aplicaciones Científicas De Investigación
El éster de pinacol del ácido 4-borónico N-Cbz-1,2,3,6-tetrahidropiridina tiene varias aplicaciones de investigación científica, incluyendo :
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Química medicinal: El compuesto se utiliza en el diseño y la síntesis de posibles candidatos a fármacos, especialmente aquellos que se dirigen a los trastornos neurológicos.
Ciencia de los materiales: Se utiliza en la síntesis de nuevos materiales con propiedades únicas, como los polímeros conductores y los composites avanzados.
Métodos De Preparación
La síntesis del éster de pinacol del ácido 4-borónico N-Cbz-1,2,3,6-tetrahidropiridina normalmente implica los siguientes pasos :
Formación del anillo de tetrahidropiridina: El material de partida, la 1,2,3,6-tetrahidropiridina, se sintetiza mediante la hidrogenación de la piridina.
Introducción del grupo ácido borónico: La tetrahidropiridina se hace reaccionar entonces con un derivado de ácido borónico, como el bis(pinacolato)diborano, en presencia de un catalizador de paladio para formar el éster de pinacol del ácido borónico.
Protección con el grupo Cbz: Finalmente, el compuesto se protege con un grupo carbobenciloxi (Cbz) utilizando cloroformato de bencilo en presencia de una base, como el carbonato de sodio.
Los métodos de producción industrial para este compuesto son similares, pero pueden implicar la optimización de las condiciones de reacción y la escalabilidad del proceso para producir cantidades mayores .
Análisis De Reacciones Químicas
El éster de pinacol del ácido 4-borónico N-Cbz-1,2,3,6-tetrahidropiridina sufre varias reacciones químicas, incluyendo :
Oxidación: El grupo ácido borónico puede oxidarse para formar derivados de ácido borónico.
Reducción: El grupo protector Cbz puede eliminarse mediante hidrogenación u otros métodos de reducción.
Sustitución: El grupo ácido borónico puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura con haluros de arilo o vinilo para formar enlaces carbono-carbono.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de paladio, bases como el carbonato de sodio y disolventes como el dimetilsulfóxido (DMSO) . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Mecanismo De Acción
El mecanismo de acción del éster de pinacol del ácido 4-borónico N-Cbz-1,2,3,6-tetrahidropiridina implica su función como derivado de ácido borónico en varias reacciones químicas . El grupo ácido borónico puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que lo hace útil en el diseño de inhibidores enzimáticos y otras moléculas biológicamente activas. El grupo protector Cbz ayuda a estabilizar el compuesto y evitar reacciones secundarias no deseadas durante la síntesis .
Comparación Con Compuestos Similares
El éster de pinacol del ácido 4-borónico N-Cbz-1,2,3,6-tetrahidropiridina puede compararse con otros compuestos similares, como :
Éster de pinacol del ácido 4-borónico N-Boc-1,2,3,6-tetrahidropiridina: Este compuesto presenta un grupo protector tert-butoxicarbonilo (Boc) en lugar del grupo Cbz. También se utiliza en la síntesis orgánica y la química medicinal, pero puede tener diferentes perfiles de reactividad y estabilidad.
Éster de pinacol del ácido 4-borónico 1-metil-1,2,3,6-tetrahidropiridina: Este compuesto tiene un grupo metilo en lugar del grupo Cbz. Se utiliza en aplicaciones similares, pero puede tener diferentes propiedades físicas y químicas.
La singularidad del éster de pinacol del ácido 4-borónico N-Cbz-1,2,3,6-tetrahidropiridina radica en su combinación de anillo de tetrahidropiridina, grupo ácido borónico y grupo protector Cbz, lo que proporciona un equilibrio de reactividad y estabilidad para diversas aplicaciones sintéticas .
Propiedades
IUPAC Name |
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-10-12-21(13-11-16)17(22)23-14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSFHRPYZPQWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461435 | |
| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286961-15-7 | |
| Record name | Phenylmethyl 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286961-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Carbobenzoxy-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


